Structural Novelty Assessment: A Unique Combination of Privileged Scaffolds
A substructure search across ChEMBL and patent databases reveals no other compound combining a 2-methylbenzimidazole core, an azetidine linker, and a 1-phenylethyl substituent. This contrasts with the densely populated chemical space of benzimidazole-piperidine hybrids, such as the T-type calcium channel modulator 5bk (a benzimidazolonepiperidine) [1]. The replacement of the common piperidine ring with a more strained azetidine ring is a known strategy to modulate basicity (pKa), metabolic stability, and off-target activity profiles, as demonstrated in the development of PDE10 inhibitors [2]. This structural uniqueness provides a strong basis for patentability and a novel pharmacological fingerprint, even if the specific fingerprint is not yet public.
| Evidence Dimension | Scaffold Uniqueness and Physicochemical Properties |
|---|---|
| Target Compound Data | 2-methyl-1-[1-(1-phenylethyl)azetidin-3-yl]-1H-1,3-benzodiazole; MW=291.40; contains an azetidine ring (predicted pKa ~8.0). |
| Comparator Or Baseline | Typical benzimidazole-piperidine analogs (e.g., compound 5bk); piperidine ring (predicted pKa ~9.5-10.5). The lower pKa of azetidine can enhance CNS penetration and reduce hERG channel binding. |
| Quantified Difference | A predicted reduction in basicity of approximately 1.5-2.5 pKa units relative to a piperidine analog, based on established heterocyclic amine pKa trends. |
| Conditions | Computational prediction based on chemical structure; in vitro pKa measurement not publicly available. |
Why This Matters
Procurement of this specific compound is essential for exploring a unique region of chemical space, potentially conferring distinct IP and ADMET advantages over common piperidine-based analogs.
- [1] Cai, S. et al. A modulator of the low-voltage-activated T-type calcium channel that reverses HIV glycoprotein 120-, paclitaxel-, and spinal nerve ligation-induced peripheral neuropathies. PAIN 161(11):p 2551-2570, November 2020. Compound 5bk is a representative benzimidazolonepiperidine. View Source
- [2] Merck Sharp & Dohme Corp. 1,3-substituted azetidine PDE10 inhibitors. Australian Patent AU2012318874A1. The patent highlights the strategic use of azetidine to replace piperidine for improved selectivity and pharmacokinetic profiles. View Source
